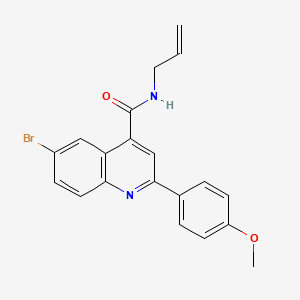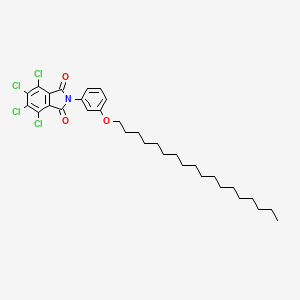
4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the isoindole ring.
Etherification: Attachment of the octadecyloxy group to the phenyl ring.
Cyclization: Formation of the isoindole-1,3-dione core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the isoindole ring or the phenyl substituent.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized isoindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials such as organic semiconductors or polymers.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrachloro-2-phenyl-isoindole-1,3-dione: Lacks the octadecyloxy group, potentially altering its chemical properties and applications.
2-(3-Octadecyloxy-phenyl)-isoindole-1,3-dione: Lacks the chlorine atoms, which might affect its reactivity and stability.
Uniqueness
4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione is unique due to the combination of chlorine atoms and the octadecyloxy group, which can impart distinct chemical and physical properties. This uniqueness might make it particularly suitable for specific applications in materials science or pharmaceuticals.
Propiedades
Fórmula molecular |
C32H41Cl4NO3 |
|---|---|
Peso molecular |
629.5 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-(3-octadecoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C32H41Cl4NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-40-24-20-18-19-23(22-24)37-31(38)25-26(32(37)39)28(34)30(36)29(35)27(25)33/h18-20,22H,2-17,21H2,1H3 |
Clave InChI |
XRTSTOQFWMGRKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
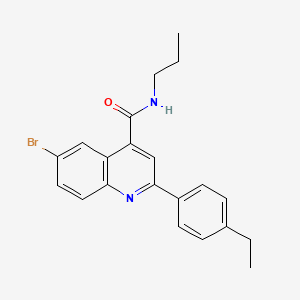
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)

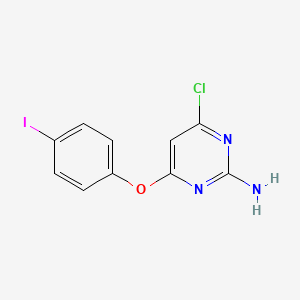
![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)
methanone](/img/structure/B14951851.png)
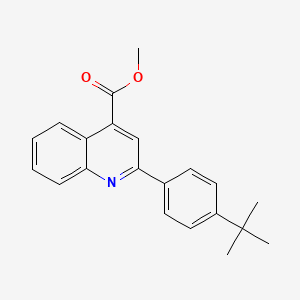
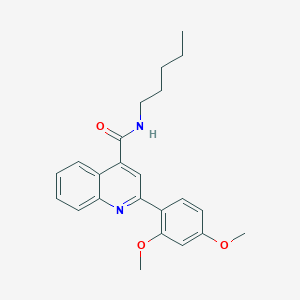
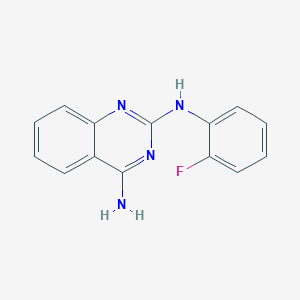
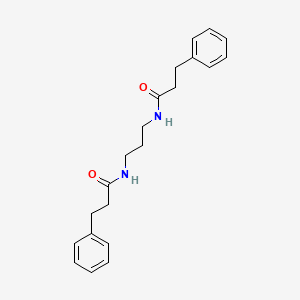

![N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14951891.png)
